

Application Note: A Robust HPLC Method for the Quantification of Timepidium Bromide

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Compound of Interest

Compound Name: *Timepidium Bromide*

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Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of **Timepidium bromide**, a quaternary ammonium anticholinergic agent.[1][2][3] The developed method is suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, system suitability requirements, and data presentation guidelines to ensure reliable and reproducible results.

Introduction

Timepidium bromide, 3-(Di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, is a peripherally acting anticholinergic drug used for the symptomatic treatment of visceral spasms.[1][2][4] Accurate quantification of **Timepidium bromide** in pharmaceutical formulations and biological matrices is crucial for ensuring product quality and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5][6] This application note describes the development and validation of a simple, isocratic reversed-phase HPLC method for the determination of **Timepidium bromide**.

Chemical Properties of Timepidium Bromide

- Molecular Formula: $C_{17}H_{22}BrNOS_2$ [4][7][8]
- Molecular Weight: 400.40 g/mol [4][8][9]
- Chemical Structure: A quaternary ammonium compound. [1][8] The presence of the quaternary nitrogen imparts a permanent positive charge, influencing its chromatographic behavior. [1]

Experimental Protocol

This section provides a detailed methodology for the HPLC quantification of **Timepidium bromide**.

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended as a starting point for method development. C8 columns can also be considered. [10][11]
- Chemicals and Reagents:
 - **Timepidium bromide** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ammonium formate or potassium dihydrogen phosphate (analytical grade)
 - Formic acid or phosphoric acid (analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

The following conditions are a recommended starting point for method development. Optimization may be required based on the specific HPLC system and column used.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile: 20 mM Ammonium formate buffer (pH 3.5, adjusted with formic acid) (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (based on the UV spectra of similar thiophene-containing compounds)
Injection Volume	10 μ L
Run Time	10 minutes

Preparation of Standard Solutions

- Standard Stock Solution (1000 μ g/mL): Accurately weigh about 25 mg of **Timepidium bromide** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 μ g/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

- For Pharmaceutical Formulations (e.g., Tablets):
 - Weigh and finely powder a representative number of tablets.

- Accurately weigh a portion of the powder equivalent to a known amount of **Timepidium bromide**.
- Transfer to a volumetric flask and add the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.[\[12\]](#)[\[13\]](#)
- For Biological Matrices (e.g., Plasma, Urine):
 - A protein precipitation or liquid-liquid extraction method will be necessary to remove interferences.[\[12\]](#)[\[14\]](#)
 - Protein Precipitation: Add three volumes of a precipitating agent (e.g., acetonitrile or methanol) to one volume of the biological sample. Vortex and then centrifuge at high speed. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
 - Liquid-Liquid Extraction: Adjust the pH of the sample and extract with a suitable immiscible organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.

Method Development and Validation Parameters

For a robust and reliable method, the following parameters should be evaluated according to ICH guidelines.

Parameter	Description	Acceptance Criteria
System Suitability	To ensure the chromatographic system is suitable for the intended analysis.	Tailing factor ≤ 2.0 ; Theoretical plates > 2000 ; %RSD of peak areas from replicate injections $< 2.0\%$.
Linearity	The ability of the method to elicit test results that are directly proportional to the analyte concentration.	Correlation coefficient (r^2) ≥ 0.999 .
Accuracy	The closeness of the test results to the true value. Determined by recovery studies.	Recovery between 98.0% and 102.0%. [15]
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	%RSD for repeatability and intermediate precision should be $\leq 2.0\%$.
Specificity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.	No interference from placebo or matrix components at the retention time of the analyte.
Limit of Detection (LOD) & Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.	Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.
Robustness	The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.	%RSD of results should be within acceptable limits when parameters like mobile phase composition, pH, flow rate, and

column temperature are varied slightly.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

Parameter	Result	Acceptance Criteria
Tailing Factor	≤ 2.0	
Theoretical Plates	> 2000	
%RSD (n=6)	$< 2.0\%$	

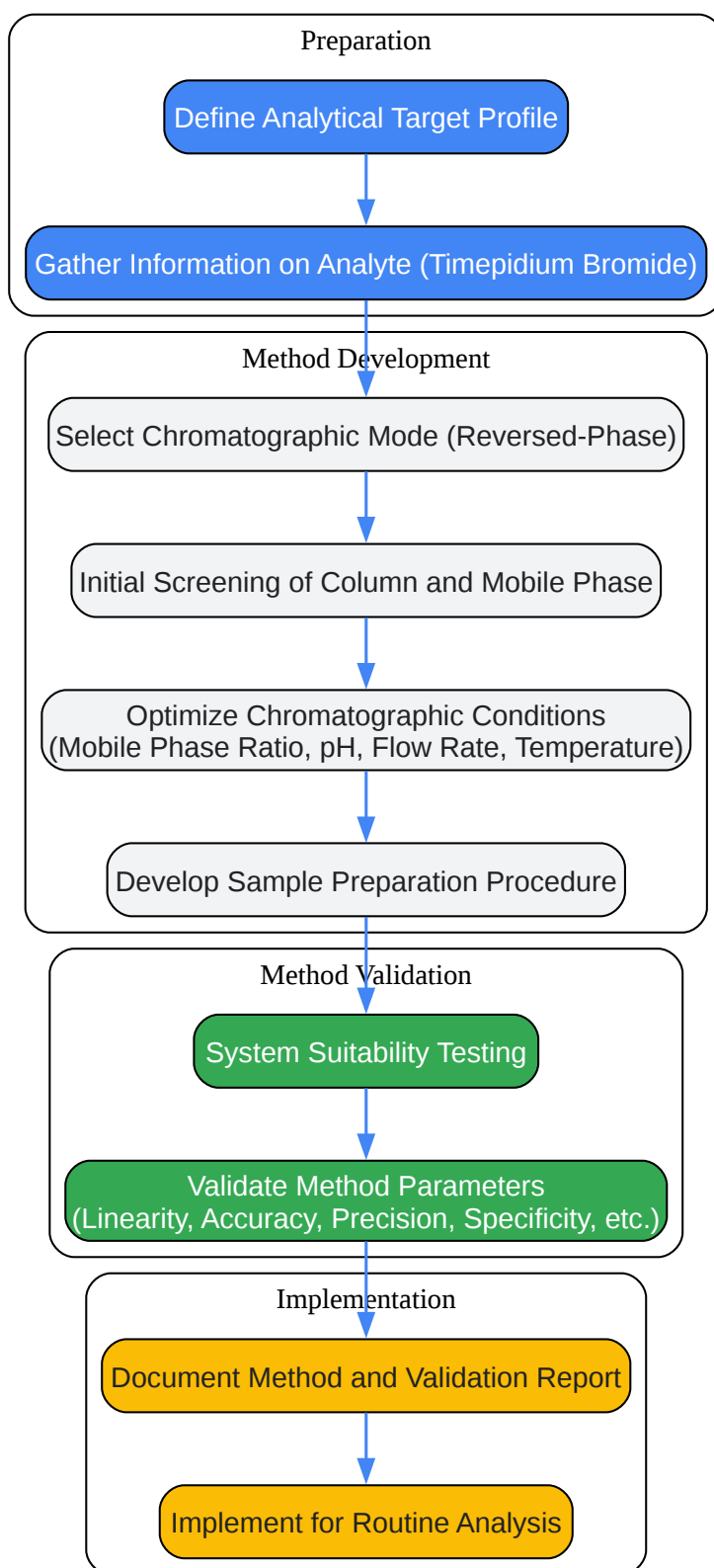
Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area
1	
5	
10	
20	
50	
Correlation Coefficient (r^2)	

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery
80%			
100%			
120%			
Mean Recovery	98.0 - 102.0%		

Visualizations



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Caption: Workflow for HPLC Method Development and Validation.

Caption: Chemical Structure of **Timepidium Bromide**.

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